4-(3-methoxyphenoxy)Benzenemethanamine
Overview
Description
4-(3-methoxyphenoxy)Benzenemethanamine is an organic compound with the molecular formula C14H15NO2 It is a derivative of benzenemethanamine, featuring a methoxyphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenoxy)Benzenemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 4-chlorobenzylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenoxy)Benzenemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate are employed in substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-methoxyphenoxy)Benzenemethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and flame resistance.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenemethanamine: Similar structure but lacks the methoxyphenoxy group.
3-methoxyphenoxybenzenemethanamine: Similar but with different substitution patterns on the benzene ring.
Uniqueness
4-(3-methoxyphenoxy)Benzenemethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
[4-(3-methoxyphenoxy)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILNXAAPUFLNRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281782 | |
Record name | 4-(3-Methoxyphenoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270259-99-9 | |
Record name | 4-(3-Methoxyphenoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270259-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxyphenoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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